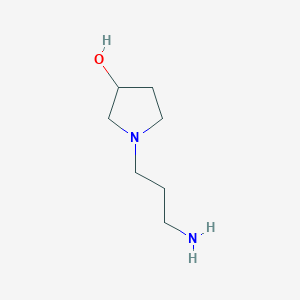
5-Fluoro-2-nitro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-nitro-1,1'-biphenyl: is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a fluorine atom at the 5-position and a nitro group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-nitro-1,1'-biphenyl typically involves the nitration of fluorobiphenyl compounds. One common method includes the use of 3,4,5-trifluorobenzeneboronic acid and ortho-nitro substituted benzene as starting materials. These are dissolved in a suitable solvent, and a catalyst such as Ms-Pd (palladium) is added along with an acid-binding agent. The reaction mixture is stirred until the reaction is complete, followed by washing, extraction, concentration, and recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be carried out in continuous-flow reactors. This method offers better control over reaction conditions, improved safety, and higher efficiency compared to traditional batch reactors. The continuous-flow process involves the nitration of fluorobiphenyl compounds using mixed acids as nitrating agents, with careful monitoring of temperature and reaction parameters to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Reduction: The major product is 5-amino-2-nitrobiphenyl.
Substitution: Depending on the nucleophile used, various substituted biphenyl derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-nitro-1,1'-biphenyl has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial applications
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-nitro-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-nitrobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of a biphenyl structure.
2-Nitrobiphenyl: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
5-Fluoro-2-aminobiphenyl: The amino derivative of 5-Fluoro-2-nitro-1,1'-biphenyl, which has different chemical and biological properties.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group on the biphenyl structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C12H8FNO2 |
|---|---|
Molekulargewicht |
217.20 g/mol |
IUPAC-Name |
4-fluoro-1-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-7-12(14(15)16)11(8-10)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
XXCHOBGHVYLOIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
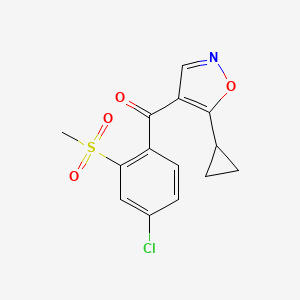
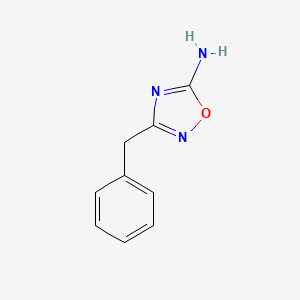
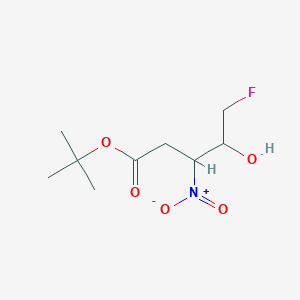
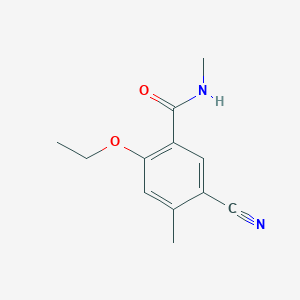

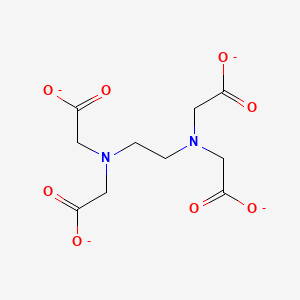
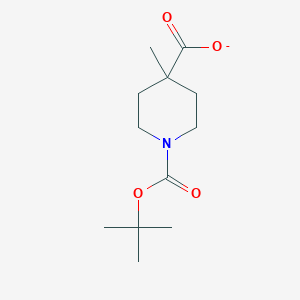

![4-Chloro-2-isopropylthieno[3,2-d]pyrimidine](/img/structure/B8759512.png)
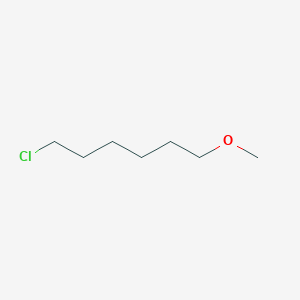
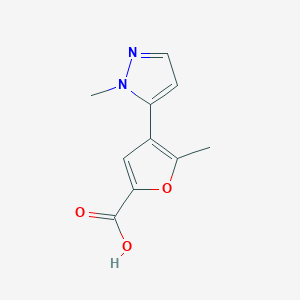
![(2,3-Dihydropyrazolo[5,1-b]thiazol-6-yl)methanol](/img/structure/B8759535.png)
![2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B8759548.png)
